molecular formula C13H22O B13413924 (Z)-retro-a-Ionol

(Z)-retro-a-Ionol

Cat. No.: B13413924
M. Wt: 194.31 g/mol
InChI Key: BNZGHWQRSDLGKB-WQLSENKSSA-N
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Description

(Z)-retro- is a stereoisomeric compound characterized by the presence of a double bond with substituents on the same side, denoted by the “Z” (from German “zusammen” meaning “together”). This geometric configuration can significantly influence the compound’s physical and chemical properties, making it distinct from its “E” (entgegen, meaning “opposite”) counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-retro- compounds typically involves methods that ensure the selective formation of the Z-isomer. One common approach is the use of stereoselective catalytic hydrogenation of alkenes. This process often employs catalysts such as palladium or platinum under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of (Z)-retro- compounds may involve large-scale catalytic processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the Z-isomer from any E-isomer byproducts .

Chemical Reactions Analysis

Types of Reactions

(Z)-retro- compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction typically produces alkanes or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-retro- compounds are often used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry can influence reaction pathways and product distributions .

Biology

Biologically, (Z)-retro- compounds may interact with enzymes and receptors in a stereospecific manner, affecting biological activity and efficacy. This makes them valuable in drug design and development .

Medicine

In medicine, (Z)-retro- compounds can serve as active pharmaceutical ingredients (APIs) or as precursors in the synthesis of APIs. Their stereochemistry can impact the pharmacokinetics and pharmacodynamics of the drugs .

Industry

Industrially, (Z)-retro- compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. Their unique properties can enhance the performance and stability of these products .

Mechanism of Action

The mechanism of action of (Z)-retro- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The Z-configuration can influence the binding affinity and selectivity of the compound, thereby modulating its biological effects. For example, in drug design, the Z-isomer may exhibit higher potency or reduced side effects compared to the E-isomer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-retro- compounds lies in their stereochemistry, which can significantly influence their physical, chemical, and biological properties. This makes them distinct from their E-isomers and other geometric isomers, often resulting in different reactivity and biological activity .

Conclusion

(Z)-retro- compounds are a fascinating class of stereoisomers with unique properties and diverse applications in chemistry, biology, medicine, and industry. Their preparation, reactivity, and mechanism of action are influenced by their Z-configuration, making them valuable in various scientific and industrial fields.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4E)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8-

InChI Key

BNZGHWQRSDLGKB-WQLSENKSSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C\CC(C)O)(C)C

Canonical SMILES

CC1=CCCC(C1=CCC(C)O)(C)C

Origin of Product

United States

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